(3-methylazetidin-2-yl)methanol hydrochloride, Mixture of diastereomers
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Overview
Description
(3-methylazetidin-2-yl)methanol hydrochloride, Mixture of diastereomers: is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylazetidin-2-yl)methanol hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-chloro-2-methylpropan-1-amine under basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction. For example, reacting the azetidine with formaldehyde in the presence of a base can yield the desired hydroxymethyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3-methylazetidin-2-yl)methanol hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: (3-methylazetidin-2-yl)formaldehyde or (3-methylazetidin-2-yl)carboxylic acid.
Reduction: (3-methylazetidine).
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3-methylazetidin-2-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The azetidine ring is a bioisostere for other nitrogen-containing heterocycles, making it valuable in the design of new drugs. It has been investigated for its potential activity against various biological targets, including enzymes and receptors.
Industry
In the chemical industry, (3-methylazetidin-2-yl)methanol hydrochloride can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-methylazetidin-2-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-methylazetidine): Lacks the hydroxymethyl group, making it less versatile in terms of chemical reactivity.
(3-chloroazetidine): Contains a chlorine atom instead of a hydroxymethyl group, leading to different reactivity and applications.
(2-methylazetidine): The position of the methyl group is different, which can affect the compound’s properties and reactivity.
Uniqueness
(3-methylazetidin-2-yl)methanol hydrochloride is unique due to the presence of both the azetidine ring and the hydroxymethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2768327-51-9 |
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Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(3-methylazetidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-5(4)3-7;/h4-7H,2-3H2,1H3;1H |
InChI Key |
ONHMMKCKJPNHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC1CO.Cl |
Purity |
95 |
Origin of Product |
United States |
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